Piperonyl isobutyrate

Catalog No.
S601519
CAS No.
5461-08-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyl isobutyrate

CAS Number

5461-08-5

Product Name

Piperonyl isobutyrate

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-methylpropanoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3

InChI Key

RQULTIASPCVEFO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1,3-benzodioxole-5-methanol isobutyrate, piperonyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

The exact mass of the compound Piperonyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23947. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Piperonyl isobutyrate is a sterically hindered methylenedioxyphenyl ester utilized extensively in the flavor and fragrance industries. Characterized by a mild, sweet, and jammy berry-like organoleptic profile, it exists as a colorless to pale yellow oily liquid with a boiling point of 91–92 °C (at 0.005 mmHg) and a specific gravity of 1.154–1.160[1]. Unlike its parent aldehyde, piperonal (heliotropin), which is highly reactive, piperonyl isobutyrate offers quantifiable chemical stability against oxidation and amine reactivity. Its procurement value is primarily driven by its branched ester structure, which imparts significant lipophilicity and steric hindrance, making it a targeted selection for complex lipid matrices, sustained-release flavor systems, and fragrance bases requiring prolonged sensory retention .

Buyers often consider substituting piperonyl isobutyrate with the more ubiquitous piperonyl acetate or the parent aldehyde, piperonal, to reduce costs. However, this generic substitution frequently fails in application-critical performance. Piperonal contains a reactive aldehyde group that readily forms Schiff bases with amines, leading to severe discoloration and degradation in protein-rich or cosmetic formulations[1]. Meanwhile, piperonyl acetate possesses a significantly lower molecular weight and lipophilicity, causing it to partition rapidly into aqueous phases and evaporate prematurely during processing . Furthermore, the unbranched acetate ester is highly susceptible to rapid enzymatic hydrolysis in vivo, resulting in a short-lived flavor profile that fails to meet the requirements of sustained-release applications like chewing gums or long-wear fragrances [2].

In Vivo Metabolic Stability and Enzymatic Hydrolysis Resistance

The branched isobutyrate moiety provides substantial steric hindrance against esterase activity compared to straight-chain acetates. In mammalian metabolic models, oral administration of piperonyl acetate results in rapid hydrolysis, with 70.5% of the dose excreted as the inactive metabolite piperonylic acid within 3 days. In stark contrast, piperonyl isobutyrate yields only 11.2–11.4% of the same metabolite over the identical timeframe [1]. This ~6-fold reduction in metabolic clearance demonstrates that the isobutyrate ester remains intact significantly longer, ensuring a prolonged flavor or fragrance release profile in biological or enzymatic environments[2].

Evidence DimensionUrinary excretion of hydrolyzed metabolite (piperonylic acid) over 3 days
Target Compound DataPiperonyl isobutyrate: 11.2–11.4% of administered dose
Comparator Or BaselinePiperonyl acetate: 70.5% of administered dose
Quantified Difference~6-fold decrease in rapid enzymatic hydrolysis and excretion
Conditions100 mg/kg oral dose in male rabbit metabolic models

Procuring the isobutyrate ester provides a measurable advantage for sustained-release products (e.g., chewing gums, ingestible films) by preventing premature flavor degradation.

Matrix Partitioning and Hydrophobic Retention (LogP)

Retention of flavor and fragrance compounds in lipid-rich matrices (such as wax bases, emulsions, or chewing gum) is heavily dependent on the compound's lipophilicity. Piperonyl isobutyrate exhibits an estimated LogP of 2.67–2.70, whereas the more common piperonyl acetate has a LogP of 1.68. This difference of approximately 1.0 log unit means the isobutyrate is an order of magnitude more hydrophobic. Consequently, piperonyl isobutyrate partitions much more favorably into non-polar phases, significantly reducing the 'chew-out' rate in gums and preventing premature leaching into aqueous phases in complex emulsions[1].

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataPiperonyl isobutyrate: LogP ~2.67–2.70
Comparator Or BaselinePiperonyl acetate: LogP 1.68
Quantified Difference~1.0 log unit increase in lipophilicity (10x more hydrophobic)
ConditionsStandard physicochemical property profiling at 20°C

Selecting the isobutyrate analog is critical for high-fat food matrices or lipophilic cosmetic bases where the acetate would wash out or evaporate prematurely.

Structural Stability and Amine Compatibility

The parent compound of this class, piperonal (heliotropin), is a widely used aldehyde that suffers from instability in the presence of nitrogenous compounds, rapidly forming Schiff bases that cause unwanted yellowing or browning in the final product [1]. Piperonyl isobutyrate completely eliminates this reactivity by masking the functional group as a stable, sterically hindered ester. Furthermore, unlike piperonal which oxidizes to piperonylic acid upon prolonged air exposure, the isobutyrate ester maintains a stable specific gravity (1.154–1.160) and refractive index (1.506–1.513) over extended shelf life without requiring specialized inert storage environments [2].

Evidence DimensionReactivity with amines and atmospheric oxygen
Target Compound DataPiperonyl isobutyrate: Non-reactive (stable ester)
Comparator Or BaselinePiperonal (Heliotropin): Highly reactive (Schiff base formation, oxidation)
Quantified DifferenceComplete elimination of aldehyde-driven discoloration and degradation
ConditionsFormulation in protein-rich or amine-containing matrices under standard shelf-life conditions

Buyers formulating cosmetics, lotions, or protein-fortified foods must choose the isobutyrate ester to prevent product discoloration and maintain long-term visual and olfactory quality.

Sustained-Release Chewing Gums and Confectioneries

Driven by its high LogP (2.67) and profound resistance to rapid enzymatic hydrolysis (~11.4% vs 70.5% for the acetate), piperonyl isobutyrate is a data-supported selection for chewing gum bases where a prolonged, slow release of berry/jam flavors is required [1].

Amine-Rich Cosmetic Formulations

In lotions, creams, and protein-based hair products where the parent aldehyde (piperonal) would cause yellowing via Schiff base formation, this sterically hindered ester provides a stable, non-discoloring alternative while maintaining the desired sweet, floral-fruity notes[2].

High-Lipid Emulsion Flavoring

The increased hydrophobicity of the isobutyrate group ensures that the compound remains locked within the lipid phase of complex food emulsions (e.g., ice creams, dairy alternatives), preventing premature flavor loss into the aqueous phase that typically plagues lighter esters like piperonyl acetate .

Physical Description

colourless oily liquid with a mild, fruity, berry-like odou

XLogP3

2.7

Density

1.154-1.160

UNII

Y8HBR1ACYA

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5461-08-5

Wikipedia

Piperonyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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